2,4-Dichloro-5,7-dimethylquinazoline
Overview
Description
2,4-Dichloro-5,7-dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s molecular formula is C10H8Cl2N2, and it has a molecular weight of 227.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,7-dimethylquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones, which are then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in a solvent like xylene or acetonitrile at elevated temperatures.
Industrial Production Methods
For industrial production, the method involves the same basic steps but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials is emphasized. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,7-dimethylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, and reflux conditions.
Reduction: Lithium aluminum hydride, ether as solvent, and room temperature.
Substitution: Ammonia or thiols, ethanol as solvent, and elevated temperatures.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Quinazoline amines.
Substitution: Quinazoline derivatives with various functional groups.
Scientific Research Applications
2,4-Dichloro-5,7-dimethylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-dimethylquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit the growth of bacteria .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: Similar in structure but with methoxy groups instead of methyl groups.
2,4-Diaminoquinazoline: Contains amino groups instead of chlorine atoms.
4-Methylquinazoline: Lacks the chlorine atoms and has a single methyl group.
Uniqueness
2,4-Dichloro-5,7-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the methyl groups contribute to its stability and lipophilicity .
Properties
IUPAC Name |
2,4-dichloro-5,7-dimethylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)13-10(12)14-9(8)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGLHSKJWSFTDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(N=C2Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291996 | |
Record name | 2,4-Dichloro-5,7-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392213-81-8 | |
Record name | 2,4-Dichloro-5,7-dimethylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392213-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5,7-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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